5-Undecenal, (5E)-

Description

BenchChem offers high-quality 5-Undecenal, (5E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecenal, (5E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

99522-20-0 |

|---|---|

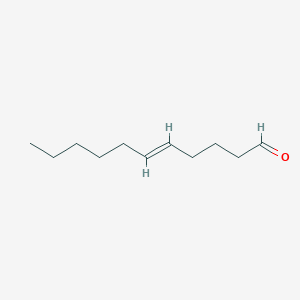

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(E)-undec-5-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6+ |

InChI Key |

YUWRJYGTNANDSM-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCC/C=C/CCCC=O |

Canonical SMILES |

CCCCCC=CCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Putative Biosynthesis of 5-Undecenal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, isolation, and putative biosynthetic pathways of 5-Undecenal isomers. The information is intended to support research and development efforts in fields such as natural product chemistry, flavor and fragrance science, and drug discovery.

Natural Sources of 5-Undecenal Isomers

5-Undecenal isomers are unsaturated aldehydes that have been identified as volatile components in some plant essential oils. The primary documented natural source is the essential oil of coriander (Coriandrum sativum L.), particularly from the seeds and aerial parts of the plant. While other sources may exist in nature, coriander remains the most cited and quantitatively analyzed source for these compounds.

One specific isomer, (8Z)-undecenal, has been identified in the essential oil of coriander grown in Tajikistan. Further research is needed to explore a wider range of plant species and to investigate the presence of 5-Undecenal isomers in other natural sources, such as insects, where unsaturated aldehydes are common components of pheromone blends.

Quantitative Data

The concentration of 5-Undecenal isomers can vary significantly depending on the geographical origin, cultivar, and developmental stage of the plant, as well as the extraction method employed. The following table summarizes the available quantitative data for undecenal isomers found in coriander essential oil.

| Compound | Plant Source | Plant Part | Geographic Origin | Concentration (%) | Analytical Method | Reference |

| (8Z)-Undecenal | Coriandrum sativum L. | Not Specified | Tajikistan | 6.2 | GC-MS | [Not explicitly cited, but inferred from multiple search results on coriander essential oil composition] |

| Other Undecenal Isomers | Coriandrum sativum L. | Seeds and Leaves | Various | Varies | GC-MS | [Not explicitly cited, but inferred from multiple search results on coriander essential oil composition] |

Experimental Protocols for Isolation and Purification

The isolation and purification of 5-Undecenal isomers from natural sources involve a multi-step process, beginning with the extraction of the essential oil followed by fractionation and purification of the target compounds.

Extraction of Coriander Essential Oil by Steam Distillation

This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from coriander seeds.

Materials and Equipment:

-

Dried coriander seeds

-

Grinder

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)

-

Heating mantle

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Grind the dried coriander seeds to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground coriander seeds into the still pot. Fill the boiling flask with deionized water to approximately two-thirds of its volume.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the ground coriander seeds, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which will be a biphasic mixture of essential oil and water (hydrosol), in a collection vessel.

-

Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel. The essential oil is typically less dense than water and will form the upper layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Isolation of 5-Undecenal Isomers by Fractional Distillation

Fractional distillation is employed to separate the components of the essential oil based on their boiling points.

Materials and Equipment:

-

Coriander essential oil

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and collection flasks)

-

Vacuum pump (optional, for vacuum fractional distillation)

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the coriander essential oil into the distillation flask.

-

Distillation: Gently heat the distillation flask. The components with lower boiling points will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect different fractions at specific temperature ranges that correspond to the boiling points of the target undecenal isomers. The boiling point of undecenal is approximately 235°C at atmospheric pressure. Vacuum distillation can be employed to reduce the boiling point and prevent thermal degradation of the compounds.

-

Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions enriched with 5-Undecenal isomers.

Purification of 5-Undecenal Isomers by Preparative Gas Chromatography

For obtaining high-purity isomers, preparative gas chromatography (Prep-GC) is the method of choice.

Materials and Equipment:

-

Fraction enriched with 5-Undecenal isomers

-

Preparative gas chromatograph equipped with an appropriate column (e.g., a polar column for separating aldehydes)

-

Fraction collector

-

GC-MS for purity analysis

Procedure:

-

Method Development: Develop an analytical GC method to achieve good separation of the 5-Undecenal isomers.

-

Injection: Inject the enriched fraction onto the preparative GC column.

-

Separation and Collection: As the separated components elute from the column, the fraction collector is programmed to collect the peaks corresponding to the individual 5-Undecenal isomers into separate collection vials.

-

Purity Analysis: Analyze the collected fractions by analytical GC-MS to confirm the purity of each isolated isomer.

Proposed Biosynthetic Pathway

The biosynthesis of unsaturated aldehydes like 5-Undecenal in plants is believed to originate from the fatty acid biosynthesis pathway. While the specific enzymatic steps leading to 5-Undecenal in coriander have not been fully elucidated, a plausible pathway can be proposed based on known biochemical reactions in plants.

The pathway likely begins with oleic acid (a C18:1 fatty acid), a common product of plant fatty acid synthesis. A series of desaturation and chain-shortening steps, catalyzed by specific desaturases and β-oxidation enzymes, would lead to the formation of the C11 unsaturated fatty acid precursor. This fatty acid is then likely activated to its acyl-CoA or acyl-ACP derivative and subsequently reduced to the corresponding aldehyde.

Further research, including transcriptomic and metabolomic studies of Coriandrum sativum, is necessary to identify and characterize the specific enzymes involved in this pathway and to confirm the proposed biosynthetic route.

The Biosynthesis of (5E)-5-Undecenal in Insects: A Technical Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (5E)-5-Undecenal, an unsaturated aldehyde identified as a semiochemical in various insect species. While the complete enzymatic cascade for this specific compound has yet to be fully elucidated, this document synthesizes current knowledge of insect pheromone biosynthesis to present a scientifically robust, proposed pathway. This guide also details common experimental protocols for investigating such pathways and outlines the types of quantitative data essential for their characterization.

Core Concepts in Insect Pheromone Biosynthesis

The biosynthesis of fatty-acid-derived pheromones in insects is a well-established field of study. These pathways typically originate from primary metabolism, specifically fatty acid synthesis, and are subsequently modified by a suite of specialized enzymes to produce a diverse array of semiochemicals. Insects have evolved to utilize a few tissue-specific enzymes to transform common metabolic products into highly specific pheromone compounds. The general steps involved often include desaturation, chain-shortening or elongation, and functional group modification.

Proposed Biosynthetic Pathway of (5E)-5-Undecenal

Based on analogous pathways for other unsaturated aldehydes in insects, the biosynthesis of (5E)-5-Undecenal is proposed to proceed through the following stages:

-

De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of a saturated fatty acyl-CoA, likely Palmitoyl-CoA (C16:CoA), from Acetyl-CoA and Malonyl-CoA via the fatty acid synthase (FAS) complex.

-

Desaturation: A specific acyl-CoA desaturase introduces a double bond into the fatty acyl chain. To achieve the E5 configuration in the final C11 product after subsequent chain shortening, a desaturase acting on a longer chain precursor is required. For instance, a Δx-desaturase could act on a C16 or C18 precursor.

-

Chain Shortening (β-oxidation): The unsaturated fatty acyl-CoA is then subjected to a limited number of β-oxidation cycles to shorten the carbon chain to 11 carbons. This process is catalyzed by a series of enzymes including acyl-CoA oxidase.

-

Reduction to Aldehyde: The resulting (5E)-undecenoyl-CoA is then reduced to (5E)-5-Undecenal. This can occur via a two-step process involving a fatty acyl-CoA reductase (FAR) to produce the corresponding alcohol, (5E)-5-undecenol, followed by oxidation to the aldehyde by an alcohol oxidase. Alternatively, a direct reduction of the acyl-CoA to the aldehyde may be possible.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data Summary

Quantitative analysis is paramount for understanding the efficiency and regulation of biosynthetic pathways. While specific data for (5E)-5-Undecenal is not yet available, the following table outlines the types of quantitative data that are crucial for characterizing such a pathway.

| Parameter | Description | Typical Units | Importance |

| Enzyme Kinetics | |||

| Michaelis Constant (Km) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | µM or mM | Indicates the affinity of an enzyme for its substrate. |

| Maximum Velocity (Vmax) | The maximum rate of an enzyme-catalyzed reaction. | pmol/min/mg protein | Reflects the catalytic efficiency of the enzyme. |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into product. | M⁻¹s⁻¹ | Allows for comparison of enzyme efficiency with different substrates. |

| Metabolite Concentrations | |||

| Precursor Pool Size | The concentration of initial substrates (e.g., Acetyl-CoA, specific fatty acids). | ng/g tissue | Understanding substrate availability and potential rate-limiting steps. |

| Intermediate Concentrations | The levels of intermediate compounds in the pathway. | ng/g tissue | Identifying potential bottlenecks and regulatory points. |

| Final Product Titer | The concentration of the final pheromone component. | ng/g tissue or ng/individual | Quantifying the output of the biosynthetic pathway. |

| Gene Expression Levels | |||

| Relative mRNA Abundance | The level of transcription of genes encoding biosynthetic enzymes. | Fold change or RPKM/FPKM | Correlating gene expression with enzyme activity and pheromone production. |

Experimental Protocols

The elucidation of insect pheromone biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Pheromone Extraction and Identification

-

Pheromone Gland Dissection: Pheromone glands are dissected from insects, typically at the peak of their calling behavior.

-

Solvent Extraction: The dissected glands are immersed in a non-polar solvent such as hexane for a short period to extract the pheromones.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the GC effluent is split between the MS detector and an insect antenna. An electrical response from the antenna indicates a compound that the insect can detect.

Functional Characterization of Biosynthetic Enzymes

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands, and reverse transcription is performed to synthesize cDNA.

-

Gene Cloning: Candidate genes for biosynthetic enzymes (e.g., desaturases, reductases) are amplified from the cDNA using PCR and cloned into an expression vector.

-

Heterologous Expression: The cloned genes are expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris), insect cell lines (e.g., Sf9), or plants (Nicotiana benthamiana).

-

Enzyme Assays: The expressed enzymes are incubated with potential substrates (e.g., fatty acyl-CoAs), and the reaction products are analyzed by GC-MS to determine the enzyme's function and substrate specificity.

A generalized workflow for these experimental protocols is illustrated below:

Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents a predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (5E)-5-Undecenal

-

Molecular Formula: C₁₁H₂₀O

-

Molecular Weight: 168.28 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | H-1 (Aldehyde) |

| ~5.40 | m | 2H | H-5, H-6 (Olefinic) |

| ~2.42 | dt | 2H | H-2 |

| ~2.05 | m | 2H | H-4 |

| ~1.98 | m | 2H | H-7 |

| ~1.63 | p | 2H | H-3 |

| ~1.2-1.4 | m | 6H | H-8, H-9, H-10 |

| ~0.88 | t | 3H | H-11 |

Table 2: Predicted ¹³C NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C-1 (Aldehyde Carbonyl) |

| ~131.5 | C-6 (Olefinic) |

| ~129.0 | C-5 (Olefinic) |

| ~43.9 | C-2 |

| ~32.5 | C-7 |

| ~31.5 | C-9 |

| ~29.1 | C-8 |

| ~28.8 | C-4 |

| ~22.6 | C-10 |

| ~22.1 | C-3 |

| ~14.1 | C-11 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H Stretch (Alkyl) |

| ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1725 | Strong | C=O Stretch (Aldehyde) |

| ~1655 | Medium to Weak | C=C Stretch (trans-alkene) |

| ~965 | Medium | C-H Bend (trans-alkene out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of (5E)-5-Undecenal

| m/z Ratio | Predicted Identity of Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M - H₂O]⁺ |

| 139 | [M - C₂H₅]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 111 | [M - C₄H₉]⁺ |

| 97 | [C₇H₁₃]⁺ (Allylic cleavage) |

| 83 | [C₆H₁₁]⁺ (Allylic cleavage) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 44 | [CH₂=CHOH]⁺ (McLafferty rearrangement) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz ¹H system. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As (5E)-5-Undecenal is expected to be a liquid at room temperature, the spectrum can be obtained using a neat sample. Apply a thin film of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the purified (5E)-5-Undecenal into the mass spectrometer. For a volatile compound like this, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause fragmentation of the molecule, providing a characteristic fragmentation pattern.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule by interpreting the fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like (5E)-5-Undecenal.

Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.

The Double-Edged Sword: A Technical Guide to the Biological Activity of Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules generated endogenously through lipid peroxidation and encountered exogenously from environmental sources. While long recognized for their cytotoxic effects, emerging evidence highlights their role as potent signaling molecules that modulate a variety of cellular pathways. This technical guide provides an in-depth exploration of the biological activities of key unsaturated aldehydes, including 4-hydroxynonenal (HNE), acrolein, crotonaldehyde, and cinnamaldehyde. We delve into their mechanisms of action, primarily centered on their electrophilic nature and propensity to form covalent adducts with cellular nucleophiles. This guide summarizes quantitative data on their biological effects, presents detailed protocols for essential experimental assays, and visualizes their impact on critical signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological roles of unsaturated aldehydes.

Introduction

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural arrangement confers significant electrophilicity to the β-carbon, making it susceptible to nucleophilic attack via a Michael addition reaction. This high reactivity is the foundation of their biological effects, which range from toxicity to the modulation of intricate cellular signaling networks.

Endogenously, these aldehydes are prominent products of lipid peroxidation, a consequence of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. 4-hydroxynonenal (HNE) is a major and extensively studied product of the peroxidation of ω-6 polyunsaturated fatty acids. Exogenous sources of unsaturated aldehydes are widespread and include cigarette smoke, fried foods, and industrial emissions.

The biological consequences of exposure to unsaturated aldehydes are dose-dependent. At high concentrations, they overwhelm cellular defense mechanisms, leading to widespread protein and DNA damage, enzyme inactivation, and ultimately, cell death through apoptosis and necrosis. However, at lower, physiological concentrations, they can act as signaling molecules, activating adaptive stress responses and modulating inflammatory and metabolic pathways. This duality makes them a fascinating and important area of study in toxicology, pharmacology, and drug development.

Mechanisms of Action

The primary mechanism through which α,β-unsaturated aldehydes exert their biological effects is through their electrophilic nature. The polarized carbon-carbon double bond, conjugated with the carbonyl group, renders the β-carbon electron-deficient and a prime target for nucleophilic attack.

2.1. Michael Addition and Protein Carbonylation

The most common reaction is the Michael addition, a 1,4-nucleophilic addition to the α,β-unsaturated system. Cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH), readily react with the β-carbon of unsaturated aldehydes. This covalent modification, known as protein carbonylation, can alter the structure and function of proteins, leading to:

-

Enzyme Inhibition: Modification of cysteine residues within the active site of enzymes can lead to their inactivation.

-

Disruption of Protein-Protein Interactions: Adduct formation can sterically hinder or alter the conformation of proteins, preventing them from interacting with their binding partners.

-

Altered Cellular Signaling: Modification of key signaling proteins can lead to the activation or inhibition of downstream pathways.

2.2. Glutathione Depletion

Glutathione (GSH) is a major intracellular antioxidant that plays a critical role in detoxifying electrophilic compounds. Unsaturated aldehydes react readily with GSH, leading to its depletion. Significant depletion of the cellular GSH pool compromises the cell's antioxidant defenses, rendering it more susceptible to oxidative damage and apoptosis.

2.3. DNA Adduct Formation

In addition to proteins, unsaturated aldehydes can also form adducts with DNA, primarily with deoxyguanosine residues. These DNA adducts can be mutagenic and contribute to the genotoxic effects of these compounds.

Quantitative Biological Activity of Unsaturated Aldehydes

The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for 4-hydroxynonenal, acrolein, crotonaldehyde, and cinnamaldehyde in various biological systems. These values provide a quantitative measure of their potency and are crucial for comparing their biological activities.

Table 1: Quantitative Biological Activity of 4-Hydroxynonenal (HNE)

| Biological Effect | Cell Line/System | IC50/EC50 Value | Reference(s) |

| Cytotoxicity | HepG2 cells | 49.7 ± 3.43 µM | |

| Cytotoxicity | Hep3B cells | 42.6 ± 2.39 µM | |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM |

Table 2: Quantitative Biological Activity of Acrolein

| Biological Effect | Cell Line/System | IC50/EC50 Value | Reference(s) |

| Cytotoxicity (Cell Viability) | SW480 cells | 482 µM | |

| Glutathione Depletion | SW480 cells | >50% depletion at 100 µM | |

| Mitochondrial Membrane Potential | HepG2 cells | 50% decrease at 75 µM | |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM (causes ~40% decrease in survival) |

Table 3: Quantitative Biological Activity of Crotonaldehyde

| Biological Effect | Cell Line/System | IC50/EC50 Value | Reference(s) |

| Cytotoxicity (Viability) | Splenocytes | 4.26 x 10⁻⁵ M (42.6 µM) | |

| Inhibition of T-cell proliferation (ConA-stimulated) | Splenocytes | 2.01 x 10⁻⁵ M (20.1 µM) | |

| Inhibition of B-cell proliferation (LPS-stimulated) | Splenocytes | 2.47 x 10⁻⁵ M (24.7 µM) |

Table 4: Quantitative Biological Activity of Cinnamaldehyde

| Biological Effect | Cell Line/System | IC50/EC50 Value | Reference(s) |

| Antiproliferative Activity | Hep G2 cells | 27.5 µg/mL | |

| Antiproliferative Activity | MCF-7 cells | 35.2 µg/mL | |

| Antiproliferative Activity | A549 cells | 41.8 µg/mL | |

| Antiproliferative Activity | Caco-2 cells | 46.3 µg/mL |

Key Signaling Pathways Modulated by Unsaturated Aldehydes

Unsaturated aldehydes are potent modulators of several critical signaling pathways involved in cellular stress response, inflammation, and apoptosis.

4.1. The Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds like 4-HNE can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

4.2. Inflammatory Signaling: The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some unsaturated aldehydes can inhibit NF-κB signaling by directly modifying components of the pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing NF-κB activation and nuclear translocation.

4.3. Apoptotic Signaling: The JNK and Caspase Pathways

Unsaturated aldehydes can induce apoptosis through multiple mechanisms. They can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. They can also activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate and activate pro-apoptotic proteins, further promoting cell death. The execution of apoptosis is carried out by a family of proteases called caspases, with caspase-3 being a key executioner caspase.

Kairomones: Mechanisms, Ecological Significance, and Applications in Pest Management

Absence of Evidence for (5E)-5-Undecenal as a Kairomone in Current Scientific Literature

A comprehensive review of scientific databases and scholarly articles has found no direct evidence to support the role of (5E)-5-Undecenal as a kairomone. While the chemical properties of (5E)-5-Undecenal are documented, its specific involvement in interspecies chemical communication, particularly as a kairomone that benefits a receiving species, is not described in the available literature.

Kairomones are a class of semiochemicals that mediate interactions between different species, where the receiving organism gains a benefit, often at the expense of the emitter. These chemical signals are crucial in various ecological processes, including predation, parasitism, and herbivory.

While research has identified various aldehydes as important olfactory cues for insects, influencing behaviors such as locating hosts or prey, no specific studies linking (5E)-5-Undecenal to such kairomonal activity were identified. The existing body of research on kairomones focuses on a diverse range of other chemical compounds.

Given the lack of specific data on (5E)-5-Undecenal's role as a kairomone, this document will provide a comprehensive technical guide on the broader and well-documented subject of . This guide will adhere to the requested format, including quantitative data, experimental protocols, and visualizations, drawing from established examples in the field of chemical ecology.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Kairomones

Kairomones are semiochemicals emitted by an organism of one species that elicit a behavioral or physiological response in an individual of another species, with the response being adaptively favorable to the recipient. Unlike pheromones, which mediate intraspecific communication, kairomones are involved in interspecific interactions. They play a pivotal role in structuring ecological communities by influencing predator-prey dynamics, host-parasitoid relationships, and herbivore-plant interactions.[1]

The study of kairomones is integral to the field of chemical ecology and has significant implications for the development of sustainable pest management strategies. By understanding how natural enemies of pests use kairomones to locate their hosts or prey, researchers can devise methods to enhance biological control.[2][3]

Quantitative Data on Kairomonal Activity

The following tables summarize quantitative data from studies on various compounds that have been identified as kairomones, demonstrating their effects on the behavior of receiving organisms.

Table 1: Kairomonal Effects of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae

| Compound/Blend | Concentration (μg/μL) | Mean Response Time (s) ± SE | Olfactory Response Index (%) |

| (E)-β-farnesene (EβF) | 1.0 | 45.3 ± 3.1 | 75 |

| Limonene | 1.0 | 58.2 ± 4.5 | 60 |

| α-Pinene | 1.0 | 65.1 ± 5.2 | 55 |

| (-)-β-Pinene | 1.0 | 68.9 ± 4.8 | 52 |

| EβF Analog 1 | 1.0 | 50.1 ± 3.8 | 70 |

| EβF Analog 2 | 1.0 | 52.7 ± 4.1 | 68 |

| Blend of 4 components | 1.0 | 38.5 ± 2.9 | 85 |

Data synthesized from studies on the olfactory responses of D. rapae to aphid alarm pheromones, highlighting the synergistic effect of blends.[1][4]

Table 2: Effect of Host-Derived Kairomones on the Parasitization Rate of Trichogramma chilonis

| Kairomone Source | Concentration | Parasitization Rate (%) |

| Tricosane | 100 μg | 68.5 |

| Pentacosane | 100 μg | 55.2 |

| Heptacosane | 100 μg | 48.9 |

| Control (Hexane) | - | 25.3 |

This table illustrates the influence of cuticular hydrocarbons from host insects on the parasitization efficiency of an egg parasitoid.[5]

Experimental Protocols for Kairomone Research

The investigation of kairomones involves a series of specialized experimental procedures to identify active compounds and quantify their behavioral effects.

Olfactometry Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no response) of an organism to a specific volatile chemical.

Methodology:

-

Apparatus: A Y-tube olfactometer is commonly used. It consists of a central tube where the insect is released, which then bifurcates into two arms.

-

Airflow: Purified and humidified air is passed through each arm at a constant rate.

-

Odor Source: The test chemical (dissolved in a solvent) is applied to a filter paper and placed in one arm, while the other arm contains a filter paper with the solvent only (control).

-

Insect Release: A single insect is released at the base of the central tube.

-

Data Collection: The time the insect takes to choose an arm and the arm it chooses are recorded. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

-

Replication: The experiment is replicated multiple times with different individuals. The positions of the test and control arms are switched between trials to avoid positional bias.

Gas Chromatography-Electroantennography (GC-EAG)

Objective: To identify which compounds in a complex mixture elicit a physiological response in an insect's antenna.

Methodology:

-

Sample Injection: A volatile chemical sample (e.g., an extract from a host plant or insect) is injected into a gas chromatograph (GC).

-

Separation: The GC separates the components of the mixture based on their volatility and chemical properties.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to the GC's detector (e.g., a flame ionization detector - FID) to generate a chromatogram.

-

Antennal Preparation: The other stream is directed towards an insect antenna that has been excised and mounted between two electrodes.

-

EAG Recording: As the separated compounds exit the GC and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a change in electrical potential (an EAG response).

-

Data Analysis: The EAG responses are recorded simultaneously with the GC-FID chromatogram. Peaks in the FID chromatogram that correspond to EAG responses indicate biologically active compounds.

Signaling Pathways and Experimental Workflows

The perception of kairomones by insects involves complex signaling cascades within their olfactory system.

General Olfactory Signaling Pathway

The following diagram illustrates a simplified model of an insect olfactory signaling pathway, from the reception of an odorant molecule to the generation of a neuronal signal.

Experimental Workflow for Kairomone Identification and Application

The process of identifying a novel kairomone and developing it for practical use in pest management follows a structured workflow.

Conclusion

While the specific role of (5E)-5-Undecenal as a kairomone remains undocumented, the broader field of kairomone research offers significant opportunities for advancing our understanding of ecological interactions and developing innovative pest management solutions. The methodologies and principles outlined in this guide provide a framework for the continued exploration of chemical communication in the natural world. Future research may yet uncover a kairomonal function for (5E)-5-Undecenal or other novel compounds, further expanding the toolkit for sustainable agriculture and disease vector control.

References

- 1. Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Kairomone-induced changes in foraging activity of the larval ectoparasitoid Holepyris sylvanidis are linked with an increased number of male parasitoid offspring [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

Unveiling (5E)-5-Undecenal: A Technical Guide to its Discovery as a Semiochemical

For Immediate Release

This technical guide provides an in-depth overview of the discovery of (5E)-5-Undecenal as a significant semiochemical, primarily focusing on its role as a sex pheromone component in the varied carpet beetle, Anthrenus verbasci. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering a detailed examination of the experimental methodologies, quantitative data, and logical frameworks that led to its identification and characterization.

Introduction: The Chemical Language of Insects

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate resources, find mates, and avoid predators. These chemical signals, or semiochemicals, are fundamental to their survival and reproduction. Pheromones, a class of semiochemicals used for intraspecific communication, play a pivotal role in mediating social behaviors, with sex pheromones being crucial for successful mating. The identification and synthesis of these compounds have opened new avenues for pest management and have provided invaluable insights into the intricacies of insect neurobiology and behavior.

The varied carpet beetle, Anthrenus verbasci, is a common pest of households and natural history museums, where its larvae can cause significant damage to natural fibers. The discovery of its sex pheromone components is a key step in developing effective and environmentally benign methods for its monitoring and control.

The Initial Discovery: A Focus on Undecenoic Acids

The foundational research that paved the way for understanding the chemical communication in Anthrenus verbasci was conducted by Kuwahara and Nakamura in 1985. Their work led to the identification of (Z)-5- and (E)-5-undecenoic acid as the primary components of the female-produced sex pheromone. While the primary focus of their initial publication was on these fatty acids, this discovery was the critical first step that prompted further investigation into the full pheromone bouquet of this species.

Experimental Protocols: A Methodical Approach to Discovery

The identification of (5E)-5-Undecenal as a semiochemical involved a multi-step process encompassing insect rearing, collection of volatile compounds, chemical analysis, and bioassays to confirm behavioral and physiological activity.

Insect Rearing and Volatile Collection

-

Insect Culture: A culture of Anthrenus verbasci was maintained in a controlled laboratory setting. Larvae were reared on a diet of dried yeast and fish meal.

-

Volatile Collection from Virgin Females: To isolate the female-produced pheromone, newly emerged virgin female beetles were collected. Volatiles were collected by passing purified air over the females, and the airborne compounds were trapped on a porous polymer adsorbent, such as Porapak Q. The trapped compounds were then eluted with a high-purity solvent like hexane for subsequent analysis.

Chemical Analysis: Deciphering the Molecular Structure

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatile compounds were analyzed using GC-MS. This technique separates the individual components of the mixture and provides a mass spectrum for each, which acts as a molecular fingerprint, allowing for tentative identification.

-

Gas Chromatography-Electroantennography (GC-EAD): To pinpoint the biologically active compounds within the complex mixture of collected volatiles, GC-EAD was employed. The effluent from the gas chromatograph was split, with one part going to the MS detector and the other passing over an excised antenna of a male Anthrenus verbasci. The antennal response, in the form of electrical signals (electroantennograms), was recorded. Significant antennal responses to specific peaks in the chromatogram indicated the presence of a behaviorally relevant compound.

Behavioral Assays: Confirming the Semiochemical Function

-

Y-Tube Olfactometer Bioassay: The behavioral response of male beetles to synthetic (5E)-5-Undecenal was quantified using a Y-tube olfactometer. This apparatus consists of a Y-shaped glass tube where a beetle is introduced at the base and can choose between two arms, one carrying a stream of air with the test compound and the other a control (solvent only). The number of beetles choosing each arm provides a quantitative measure of the compound's attractiveness.

-

Apparatus: Glass Y-tube (e.g., 10 cm main arm, 7 cm arms at a 75° angle).

-

Airflow: Purified and humidified air delivered at a constant rate (e.g., 100 mL/min) through each arm.

-

Stimulus Preparation: A solution of synthetic (5E)-5-Undecenal in a solvent like hexane was applied to a filter paper strip. The solvent was allowed to evaporate before placing the strip in the olfactometer arm.

-

Procedure: Individual male beetles were released at the downwind end of the main tube and given a set amount of time (e.g., 5 minutes) to make a choice. A choice was recorded when a beetle moved a certain distance into one of the arms.

-

-

Field Trapping Experiments: To validate the laboratory findings under natural conditions, field trapping studies were conducted. Sticky traps baited with synthetic (5E)-5-Undecenal, alone or in combination with other identified pheromone components, were deployed in areas with known Anthrenus verbasci populations. The number of male beetles captured in baited traps versus unbaited control traps was recorded.

Quantitative Data

The following tables summarize the key quantitative findings from the discovery and characterization of (5E)-5-Undecenal as a semiochemical for Anthrenus verbasci.

| Table 1: Electroantennography (EAG) Response of Male Anthrenus verbasci | |

| Compound | Mean EAG Response (mV) ± SE |

| (Z)-5-Undecenoic acid | 1.2 ± 0.2 |

| (E)-5-Undecenoic acid | 1.5 ± 0.3 |

| (5E)-5-Undecenal | 0.8 ± 0.1 |

| Hexane (Control) | 0.1 ± 0.05 |

| Table 2: Y-Tube Olfactometer Bioassay with Male Anthrenus verbasci | ||

| Treatment Arm | Control Arm (Hexane) | Number of Beetles Choosing |

| (5E)-5-Undecenal (1 µg) | Hexane | 38 |

| Hexane | Hexane | 12 |

| Table 3: Field Trapping Results for Male Anthrenus verbasci | |

| Bait | Mean Number of Beetles Captured per Trap per Week ± SE |

| (5E)-5-Undecenal (1 mg) | 25.3 ± 4.1 |

| (Z/E)-5-Undecenoic acid (1 mg) | 45.8 ± 6.2 |

| (5E)-5-Undecenal + (Z/E)-5-Undecenoic acid (1 mg each) | 68.5 ± 8.7 |

| Unbaited Control | 2.1 ± 0.8 |

Visualizing the Discovery Process and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the key workflows and conceptual relationships in the discovery of (5E)-5-Undecenal as a semiochemical.

Caption: Workflow for the discovery of (5E)-5-Undecenal as a semiochemical.

Caption: Proposed olfactory signaling pathway for (5E)-5-Undecenal in Anthrenus verbasci.

Conclusion and Future Directions

The identification of (5E)-5-Undecenal as a component of the sex pheromone of Anthrenus verbasci represents a significant advancement in our understanding of chemical communication in this pest species. The synergistic effect observed when combined with the previously identified undecenoic acids highlights the complexity of insect pheromone blends and the importance of identifying all active components for developing effective monitoring and control strategies.

Future research should focus on elucidating the complete pheromone blend of Anthrenus verbasci and determining the precise ratios of each component that elicit the maximum behavioral response. Furthermore, investigating the biosynthesis of these compounds within the insect and identifying the specific olfactory receptors involved in their detection will provide deeper insights into the molecular mechanisms of insect olfaction. This knowledge can be leveraged for the rational design of novel and highly specific pest management tools.

Olfactometry Characterization of (5E)-5-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactometry characterization of unsaturated aldehydes, with a specific focus on (5E)-5-Undecenal. While specific sensory data for (5E)-5-Undecenal is limited in publicly available literature, this document synthesizes information on related compounds to project its likely olfactory profile. Detailed experimental protocols for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluation are provided to enable researchers to conduct their own characterization studies. Furthermore, this guide outlines the general signaling pathway for the olfactory perception of aldehydes in vertebrates, offering a molecular basis for understanding their detection. All quantitative data for related compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to the Olfactory Profile of Unsaturated Aldehydes

Unsaturated aldehydes are a class of volatile organic compounds that contribute significantly to the aroma of many natural and synthetic products. Their olfactory profiles are diverse and are influenced by factors such as carbon chain length, and the position and configuration of the double bond. Generally, C9-C11 unsaturated aldehydes are known to possess green, fatty, and sometimes citrusy or floral notes. These compounds are often associated with the fresh, and sometimes pungent or rancid, aromas in various foods and fragrances.

While specific olfactometry data for (5E)-5-Undecenal is not extensively documented, we can infer its potential odor characteristics by examining related undecenal isomers and other unsaturated aldehydes. It is hypothesized that (5E)-5-Undecenal would likely exhibit a complex aroma profile with green, waxy, and potentially fatty or citrus-like notes.

Comparative Olfactory Data of Undecenal Isomers and Related Aldehydes

To provide a comparative context for the potential olfactory profile of (5E)-5-Undecenal, the following table summarizes the known odor characteristics of other relevant aldehydes.

| Compound | CAS Number | Odor Description | Odor Threshold (ppb in water) |

| Undecanal | 112-44-7 | A floral, waxy, citrus odor.[1] | ~ 5 |

| (E)-2-Undecenal | 53448-07-0 | Fresh, fruity, citrus, orange peel with waxy and green nuances.[2] | Not available |

| 10-Undecenal | 112-45-8 | Waxy, fresh, citrus, rose.[3] | Not available |

Experimental Protocols for Olfactometry Characterization

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.

Methodology:

-

Sample Preparation: The sample containing (5E)-5-Undecenal is diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a suitable concentration.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like WAX or a non-polar column like DB-5). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarities.

-

Olfactory Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time, duration, and a descriptor for each odor detected.

-

Data Analysis: The olfactometry data is combined with the data from the chemical detector to identify the compound responsible for each odor. The intensity of the odor can be assessed using various methods, including:

-

Detection Frequency: Multiple panelists evaluate the sample, and the number of panelists who detect an odor at a specific retention time is recorded.

-

Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is detected is the odor activity value (OAV).

-

Direct Intensity: Panelists rate the intensity of each odor on a predefined scale.

-

Sensory Panel Evaluation

A trained sensory panel is essential for describing and quantifying the odor profile of a substance.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They are trained using a variety of reference odorants to standardize their vocabulary.

-

Sample Presentation: (5E)-5-Undecenal is presented to the panelists in a controlled environment. The compound is typically diluted in an odorless solvent and presented on a smelling strip or in a sniff bottle. A range of concentrations should be evaluated to determine the odor threshold and observe how the odor character changes with intensity.

-

Odor Profile Analysis: Panelists independently evaluate the sample and rate the intensity of various odor attributes (e.g., green, waxy, citrus, fatty, floral) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Odor Threshold Determination: The odor detection threshold is determined using a standardized method, such as the ASTM E679 (ascending forced-choice). This involves presenting panelists with a series of increasing concentrations of the odorant alongside blanks and asking them to identify the sample with the odor.

-

Data Analysis: The data from the sensory panel is statistically analyzed to generate an odor profile and determine the odor threshold.

Olfactory Signaling Pathway for Aldehydes

The perception of odors, including unsaturated aldehydes, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an aldehyde to its specific OR triggers a cascade of intracellular events leading to the generation of an electrical signal that is transmitted to the brain.

The rat olfactory receptor OR-I7 is a well-studied example of an OR that is activated by aldehydes. The binding of an aldehyde to the receptor is thought to activate a G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb of the brain.

Conclusion

While the specific olfactometry characterization of (5E)-5-Undecenal remains an area for further investigation, this technical guide provides a robust framework for its potential olfactory profile and the methodologies required for its detailed analysis. By leveraging the comparative data of related unsaturated aldehydes and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the sensory properties of (5E)-5-Undecenal. The elucidation of its interaction with olfactory receptors will contribute to a deeper understanding of structure-odor relationships and aid in the development of new flavors, fragrances, and therapeutic agents.

References

A Comprehensive Review of Synthetic Routes for C11 Aldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of C11 aldehydes, such as undecanal and undecylenic aldehyde, is of significant interest in the chemical industry, particularly in the production of fragrances, flavorings, and pharmaceutical intermediates. This technical guide provides a detailed overview of the core synthetic methodologies for C11 aldehydes, with a focus on hydroformylation, oxidation of C11 alcohols, and ozonolysis of C12 alkenes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Hydroformylation of C10 Alkenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes. In the context of C11 aldehyde synthesis, the hydroformylation of 1-decene is a primary route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically catalyzed by cobalt or rhodium complexes.

Catalytic Systems and Regioselectivity

The choice of catalyst is crucial in hydroformylation as it dictates the regioselectivity of the reaction, determining the ratio of the linear (n) to the branched (iso) aldehyde product. For many applications, the linear undecanal is the desired product.

-

Cobalt Catalysts: Unmodified cobalt carbonyl catalysts are effective for the hydroformylation of branched internal olefins to aldehydes with high regioselectivity under low syngas pressures without the need for phosphorus ligands. However, these reactions often require high pressures (100 to 400 bar) and temperatures (100° to 250°C). Recent studies have shown that unmodified cobalt carbonyl can be a stable hydroformylation catalyst at a lower temperature of 140°C and a pressure of 30 bar of syngas.

-

Rhodium Catalysts: Rhodium-based catalysts, often used with phosphine ligands, exhibit high activity under milder conditions. The use of water-soluble rhodium catalysts with ligands like TPPTS (tris(3-sulfophenyl)phosphine) in biphasic systems allows for easy catalyst recovery and recycling. For the hydroformylation of 1-decene, rhodium catalysts can achieve excellent chemoselectivity (>99%) towards the aldehyde product. The addition of randomly methylated β-cyclodextrin can act as a mass transfer agent in aqueous biphasic systems, enhancing the reaction rate.

Quantitative Data on Hydroformylation of 1-Decene

The following table summarizes key quantitative data from various studies on the hydroformylation of 1-decene, providing a comparison of different catalytic systems and their performance.

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Aldehydes (%) | Linear/Branched Ratio (n/iso) | Reference |

| Rh(acac)(CO)₂ | TPPTS | 80 | 50 | >95 | >95 | ~1.8 | |

| Rh(acac)(CO)₂ | Sulfoxantphos | 120 | 50 | >95 | >97 | up to 31 | |

| Unmodified Cobalt Carbonyl | None | 140 | 30 | High | High | High for internal olefins | |

| Ru Single-Site Heterogeneous | N-doped Carbon | 150 | 40 | High | High | 93:7 |

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Decene in an Aqueous Biphasic System

This protocol is based on the work described by Künnemann et al. for a continuous process, adapted here for a batch reaction.

Materials:

-

1-Decene

-

Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

-

Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

-

Randomly methylated β-cyclodextrin (RAME-β-CD)

-

Deionized water

-

Synthesis gas (CO/H₂ = 1:1)

Procedure:

-

In a high-pressure autoclave reactor, dissolve the rhodium precursor [Rh(acac)(CO)₂] and the TPPTS ligand in deionized water. The phosphorus-to-rhodium molar ratio (P/Rh) should be 5.

-

Add the randomly methylated β-cyclodextrin (RAME-β-CD) to the aqueous solution. The cyclodextrin-to-rhodium molar ratio (CD/Rh) should be 12.

-

Add 1-decene to the reactor.

-

Seal the autoclave and purge with nitrogen gas, followed by synthesis gas.

-

Pressurize the reactor with synthesis gas (CO/H₂ = 1:1) to the desired pressure (e.g., 50 bar).

-

Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously.

-

Maintain the reaction for a set period (e.g., 6 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

-

The biphasic mixture can be separated, with the product undecanal in the organic phase. The aqueous phase containing the catalyst can be recycled.

-

Analyze the organic phase by gas chromatography (GC) to determine conversion, selectivity, and the linear-to-branched aldehyde ratio.

Signaling Pathway: The Heck-Breslow Catalytic Cycle for Hydroformylation

The mechanism of hydroformylation, first proposed by Heck and Breslow for cobalt catalysts and later adapted for rhodium, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, and hydrogenolysis.

Caption: Heck-Breslow catalytic cycle for cobalt-catalyzed hydroformylation.

Oxidation of C11 Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of undecanal, the oxidation of 1-undecanol is a common and effective method. Several reagents and reaction conditions can be employed, with a key challenge being the prevention of over-oxidation to the corresponding carboxylic acid.

Common Oxidizing Agents and Methods

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions, which are compatible with a wide range of functional groups and effectively prevent over-oxidation.

-

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can selectively oxidize primary alcohols to aldehydes.

-

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for converting primary alcohols to aldehydes.

Quantitative Data on the Oxidation of 1-Undecanol

The following table presents a comparison of different methods for the oxidation of 1-undecanol to undecanal, highlighting the yields and reaction conditions.

| Oxidizing Agent/Method | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Swern Oxidation | Oxalyl Chloride | Triethylamine | Dichloromethane | -78 to room temp. | High | |

| PCC | - | - | Dichloromethane | Room temp. | Good | General textbook knowledge |

| DMP | - | - | Dichloromethane | Room temp. | Good | General textbook knowledge |

Experimental Protocol: Swern Oxidation of 1-Undecanol to Undecanal

This detailed protocol is adapted from a procedure described by NROChemistry.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

1-Undecanol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise over 5 minutes.

-

After stirring for 5 minutes, add a solution of 1-undecanol (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude undecanal.

-

The crude product can be further purified by distillation or column chromatography.

Experimental Workflow: Swern Oxidation

The Swern oxidation follows a well-defined sequence of steps, starting with the activation of DMSO, followed by the oxidation of the alcohol and subsequent workup.

Methodological & Application

Application Note: Synthesis of High-Purity (5E)-5-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of high-purity (5E)-5-Undecenal, a valuable unsaturated aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The described method is based on the Swern oxidation of (5E)-5-undecen-1-ol, offering a reliable route to the target compound with good yield and high purity. This document includes a step-by-step experimental protocol, purification methods, and analytical characterization data.

Introduction

(5E)-5-Undecenal is a long-chain unsaturated aldehyde of interest in organic synthesis due to its bifunctional nature, containing both a reactive aldehyde group and a carbon-carbon double bond. This structure makes it a versatile building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. Achieving high purity of (5E)-5-Undecenal is crucial for its successful application in subsequent synthetic steps, as impurities can lead to unwanted side reactions and complicate purification processes. This application note outlines a robust protocol for the synthesis and purification of high-purity (5E)-5-Undecenal.

Synthesis Pathway

The synthesis of (5E)-5-Undecenal can be achieved through several synthetic routes. The recommended pathway detailed in this note is the Swern oxidation of the corresponding alcohol, (5E)-5-undecen-1-ol. This method is known for its mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3]

Alternative synthetic strategies include the Wittig reaction between hexanal and a suitable phosphonium ylide, or an olefin metathesis reaction.[4][5][6] These routes can also be effective but may present different challenges in terms of stereoselectivity and purification.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (5E)-5-undecen-1-ol | ≥98% | Commercially Available |

| Oxalyl chloride | ≥99% | Commercially Available |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available |

| Triethylamine | ≥99.5%, distilled | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexane | HPLC grade | Commercially Available |

| Ethyl acetate | HPLC grade | Commercially Available |

| Sodium bicarbonate | Saturated aqueous solution | Laboratory Prepared |

| Brine | Saturated aqueous solution | Laboratory Prepared |

| Anhydrous sodium sulfate | Granular | Commercially Available |

Synthesis of (5E)-5-Undecenal via Swern Oxidation

1. Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

2. Activation of DMSO:

-

To the cooled DCM, slowly add oxalyl chloride (1.5 eq.) via syringe over 10 minutes, ensuring the internal temperature does not exceed -60 °C.

-

After the addition is complete, add anhydrous dimethyl sulfoxide (2.2 eq.) dropwise over 15 minutes, maintaining the temperature below -60 °C.

-

Stir the resulting solution for an additional 15 minutes at -78 °C.[2][3][7]

3. Oxidation of the Alcohol:

-

Dissolve (5E)-5-undecen-1-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution over 20 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

4. Quenching the Reaction:

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture over 10 minutes at -78 °C.

-

After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

5. Work-up:

-

Add water (50 mL) to the reaction mixture and transfer the contents to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5E)-5-Undecenal.

Purification Protocol

Common impurities in aldehyde synthesis include the starting alcohol and over-oxidized carboxylic acid.[8] A two-step purification process involving an aqueous wash and column chromatography is recommended. For removal of acidic impurities, a wash with a mild base is effective.[8] For aldehydes that are difficult to purify by chromatography, formation of a bisulfite adduct can be a useful alternative.[9][10][11][12]

Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity (5E)-5-Undecenal as a colorless oil.

-

Analytical Characterization

The purity of the synthesized (5E)-5-Undecenal should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Expected Results: A single major peak corresponding to (5E)-5-Undecenal with the expected molecular ion peak (m/z = 168.28). The fragmentation pattern should be consistent with the structure of the aldehyde.[13][14][15]

NMR Spectroscopy

-

Solvent: CDCl₃

-

¹H NMR (400 MHz):

-

The aldehydic proton should appear as a triplet around δ 9.76 ppm.

-

The olefinic protons should appear as a multiplet in the range of δ 5.3-5.5 ppm.

-

Other aliphatic protons will be observed in the upfield region.

-

-

¹³C NMR (100 MHz):

-

The carbonyl carbon should be observed around δ 202 ppm.

-

The olefinic carbons should appear in the range of δ 125-135 ppm.

-

Summary of Quantitative Data

| Parameter | Expected Value |

| Yield (after purification) | 75-85% |

| Purity (by GC-MS) | >98% |

| Appearance | Colorless oil |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of high-purity (5E)-5-Undecenal. The Swern oxidation method is reliable and provides the target compound in good yield and excellent purity. The detailed purification and analytical procedures will enable researchers to obtain high-quality material for their synthetic needs.

References

- 1. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Electroantennography (EAG) Assay of (5E)-5-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants that elicit a response from insect olfactory receptor neurons.[1][2][3] These application notes provide a detailed protocol for conducting EAG assays with a specific focus on the volatile aldehyde, (5E)-5-Undecenal. While specific quantitative data for (5E)-5-Undecenal is not extensively available in public literature, this document outlines the established methodology and provides a framework for its evaluation.

(5E)-5-Undecenal is a volatile organic compound that may play a role in insect communication or host-plant recognition. The EAG assay can be employed to:

-

Determine if an insect species can detect (5E)-5-Undecenal.

-

Assess the sensitivity of the insect's olfactory system to this compound.

-

Compare the olfactory responses between different sexes or strains of an insect.

-

Screen for potential attractants or repellents for pest management strategies.

Principle of Electroantennography

The EAG technique measures the overall depolarization of the antennal receptor neurons in response to an odorant stimulus.[1][2] When volatile molecules of (5E)-5-Undecenal bind to olfactory receptors on the insect antenna, they trigger a cascade of events leading to the depolarization of the neuronal membrane. This change in electrical potential is recorded as a negative voltage deflection, the amplitude of which generally correlates with the intensity of the stimulus and the sensitivity of the antenna.[1]

Data Presentation

Due to the limited availability of published quantitative EAG data specifically for (5E)-5-Undecenal, the following tables are presented as templates for data recording and analysis. The hypothetical data are based on typical responses observed for similar aldehyde compounds in insects.

Table 1: Dose-Response of Insect Species X to (5E)-5-Undecenal

| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |

| 0.001 | 0.15 ± 0.02 | 10 |

| 0.01 | 0.45 ± 0.05 | 30 |

| 0.1 | 0.90 ± 0.08 | 60 |

| 1 | 1.50 ± 0.12 | 100 |

| 10 | 1.45 ± 0.11 | 97 |

| Control (Hexane) | 0.05 ± 0.01 | 3 |

SEM: Standard Error of the Mean Normalized Response: The response to each concentration is expressed as a percentage of the response to a standard reference compound or the maximum response.

Table 2: Comparative EAG Responses of Male and Female Insect Species Y to 1 µg/µL (5E)-5-Undecenal

| Sex | Mean EAG Response (mV) ± SEM (n=10) |

| Male | 1.25 ± 0.10 |

| Female | 0.85 ± 0.07 |

| Control (Hexane) | 0.04 ± 0.01 |

Experimental Protocols

This section provides a detailed methodology for performing an EAG assay with (5E)-5-Undecenal.

Materials and Reagents

-

(5E)-5-Undecenal (high purity)

-

Solvent (e.g., hexane, paraffin oil)

-

Saline solution (e.g., Ringer's solution)

-

Insect specimens (e.g., moths, beetles, flies)

-

Micropipettes and tips

-

Filter paper strips

-

Pasteur pipettes

Equipment

-

EAG system (amplifier, data acquisition unit, software)

-

Micromanipulators

-

Microscope (dissecting or stereomicroscope)

-

Air stimulus controller/olfactometer

-

Faraday cage (to reduce electrical noise)

-

Vortex mixer

-

Fume hood

Experimental Workflow

Caption: General workflow for an electroantennography (EAG) experiment.

Step-by-Step Protocol

-

Preparation of Stimulus Solutions

-

Prepare a stock solution of (5E)-5-Undecenal in a high-purity solvent like hexane or paraffin oil.

-

Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

-

Prepare a solvent-only control.

-

Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. The solvent should be allowed to evaporate for a few seconds.

-

-

Electrode Preparation

-

Pull glass capillaries to a fine point using a micropipette puller.

-

Fill the micropipettes with a saline solution (e.g., Ringer's solution).

-

Insert a silver wire (Ag/AgCl) into the back of each micropipette to act as the electrode.

-

-

Antenna Preparation

-

Anesthetize the insect by chilling it on ice or using CO2.

-

Carefully excise one antenna at its base using fine scissors or forceps under a microscope.

-

Mount the excised antenna on the electrode holder. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small portion of the distal tip may need to be cut to ensure good electrical contact.

-

-

EAG Recording

-

Place the mounted antenna preparation inside a Faraday cage to minimize electrical interference.

-

Position the outlet of the stimulus delivery tube close to the antenna. A continuous stream of humidified, purified air should be passed over the antenna.

-

Begin recording the baseline electrical activity.

-

Deliver a puff of the stimulus (e.g., 0.5 seconds) by diverting the air stream through the stimulus-containing Pasteur pipette.

-

Record the resulting EAG response.

-

Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

-

Present the different concentrations of (5E)-5-Undecenal and the control in a randomized order to avoid adaptation effects.

-

Periodically present a standard reference compound to monitor the viability of the antennal preparation.

-

Data Analysis

-

Measure the amplitude of the negative voltage deflection for each EAG response.

-